molecular formula C6H2K2O6 B12439108 Rhodizonic acid dipotassium

Rhodizonic acid dipotassium

Cat. No.: B12439108
M. Wt: 248.27 g/mol
InChI Key: LCBGQMVPSDZJJJ-UHFFFAOYSA-N
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Description

Rhodizonic acid dipotassium, also known as potassium rhodizonate, is a chemical compound with the formula C6O6K2. It is a benzoquinone derivative and the potassium salt of rhodizonic acid. This compound is known for its distinctive crystalline structure and is used in various scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodizonic acid dipotassium can be synthesized by dissolving rhodizonic acid dihydrate in a potassium hydroxide solution. The resulting deep-red solution is then subjected to slow evaporation at room temperature to form crystals suitable for X-ray structure determination .

Industrial Production Methods

In industrial settings, potassium rhodizonate is typically prepared by oxidizing inositol with nitric acid and reacting the product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Chemical Reactions Analysis

Types of Reactions

Rhodizonic acid dipotassium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include croconic acid and various metal rhodizonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodizonic acid dipotassium is unique due to its stability in various chemical environments and its ability to form stable complexes with a wide range of metals. This makes it particularly valuable in analytical chemistry and industrial applications .

Properties

Molecular Formula

C6H2K2O6

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C6H2O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;

InChI Key

LCBGQMVPSDZJJJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K].[K]

Origin of Product

United States

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